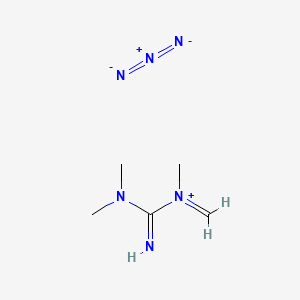
1,1,3,3-Tetramethylguanidinium azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetramethylguanidinium azide is an organic compound widely used in synthetic chemistry. It is known for its stability, non-toxicity, and versatility as an azidation agent. This compound is a colorless hygroscopic solid, soluble in various organic solvents such as chloroform, dichloromethane, acetonitrile, nitromethane, dimethylformamide, and acetone, but insoluble in diethyl ether and tetrahydrofuran .
Méthodes De Préparation
Analyse Des Réactions Chimiques
1,1,3,3-Tetramethylguanidinium azide is frequently used as a source of azide in various chemical reactions, including:
Nucleophilic Addition and Substitution: It participates in nucleophilic addition and substitution reactions, azidolysis of epoxides, and heterocyclic ring formation.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions: Typical reagents include alkyl halides, propargyl chlorides, and epoxides, with reaction conditions often involving mild temperatures and non-aqueous solvents.
Major Products: The major products formed from these reactions include alkyl, alkenyl, propargyl, heteroaryl, acyl, phosphinic, and sulfonyl azides.
Applications De Recherche Scientifique
1,1,3,3-Tetramethylguanidinium azide has numerous applications in scientific research:
Biology and Medicine: The compound’s ability to introduce azido groups makes it valuable in the synthesis of biologically active molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,1,3,3-tetramethylguanidinium azide primarily involves its role as a nucleophile. The azide ion (N₃⁻) is a strong nucleophile that can attack electrophilic centers in various substrates, leading to the formation of azido compounds. This nucleophilic behavior is facilitated by the non-coordinating nature of the tetramethylguanidinium counterion, which allows for regio- and stereoselective reactions .
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetramethylguanidinium azide can be compared with other azidation agents such as sodium azide and lithium azide. While sodium azide and lithium azide are commonly used, this compound offers unique advantages:
Stability and Safety: It is more stable and safer to handle compared to other azides.
Solubility: It has better solubility in organic solvents, making it more versatile in various synthetic applications.
Non-toxicity: It is non-toxic, which is a significant advantage in both laboratory and industrial settings.
Similar compounds include:
- Sodium azide (NaN₃)
- Lithium azide (LiN₃)
- Tetramethylguanidine (HNC(N(CH₃)₂)₂)
Propriétés
Numéro CAS |
56899-56-0 |
|---|---|
Formule moléculaire |
C5H14N6 |
Poids moléculaire |
158.21 g/mol |
Nom IUPAC |
(N,N-dimethylcarbamimidoyl)-methyl-methylideneazanium;azide |
InChI |
InChI=1S/C5H13N3.HN3/c1-7(2)5(6)8(3)4;1-3-2/h6H,1-4H3;1H |
Clé InChI |
QRNVKPVRQAMLDU-UHFFFAOYSA-N |
SMILES |
CN(C)C(=N)[N+](=C)C.[N-]=[N+]=[N-] |
SMILES canonique |
CN(C)C(=N)N(C)C.N=[N+]=[N-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















